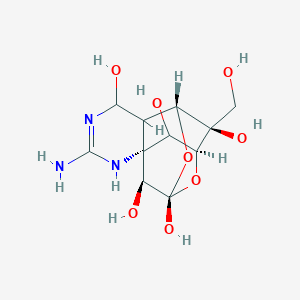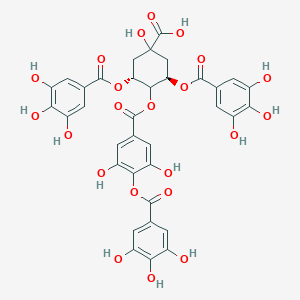
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol, also known as DMBU, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and monoamine oxidase. It may also interact with certain receptors in the brain, including the GABA-A receptor.
Biochemical and Physiological Effects:
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One advantage of 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. However, one limitation is its low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol research. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol and its potential interactions with various enzymes and receptors.
合成法
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol can be synthesized through a multi-step process involving the reaction of 2,6-dimethylpiperidine with propargyl bromide. The resulting intermediate is then subjected to reduction with lithium aluminum hydride to yield 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol.
科学的研究の応用
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In materials science, 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol has been explored as a building block for the synthesis of novel materials with unique properties. In catalysis, 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol has been studied as a potential catalyst for various chemical reactions.
特性
製品名 |
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol |
|---|---|
分子式 |
C11H19NO |
分子量 |
181.27 g/mol |
IUPAC名 |
4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C11H19NO/c1-10-6-5-7-11(2)12(10)8-3-4-9-13/h10-11,13H,5-9H2,1-2H3 |
InChIキー |
YBWMZMSJTOAEPD-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1CC#CCO)C |
正規SMILES |
CC1CCCC(N1CC#CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)


![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)
![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)
![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)
![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)

![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)


![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)